molecular formula C15H28N2OS B2633869 3,3-Dimethyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)butan-1-one CAS No. 2309307-73-9

3,3-Dimethyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)butan-1-one

Cat. No. B2633869
CAS RN: 2309307-73-9
M. Wt: 284.46
InChI Key: QKYWPEOAZKFNMA-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)butan-1-one, also known as U-47700, is a synthetic opioid analgesic that was first synthesized in the 1970s. It has gained popularity in recent years due to its potent pain-relieving properties and its availability on the black market. However, the abuse of U-47700 has led to numerous deaths and serious health problems. In

Scientific Research Applications

Synthesis and Chemical Properties

1,4-Diazepines, including compounds with structures similar to 3,3-Dimethyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)butan-1-one, are notable for their varied synthetic routes and chemical reactivity. Researchers have developed multiple synthetic schemes to produce these heterocyclic compounds, leveraging their unique structural features for diverse applications. The importance of such compounds lies in their chemical versatility, allowing for the design of molecules with tailored properties for specific research or therapeutic applications (Rashid et al., 2019).

Biological Activities

The biological significance of 1,4-diazepine derivatives is profound, with activities ranging from antipsychotic and anxiolytic to antibacterial, antifungal, and anticancer properties. This broad spectrum of biological activities underlines the potential of these compounds, including this compound, in the development of new therapeutic agents. Their utility in pharmaceutical research is continually expanding as new derivatives are synthesized and evaluated for their pharmacological potentials (Rashid et al., 2019).

Pharmaceutical Applications

The exploration of 1,4-diazepine derivatives for pharmaceutical use is an active area of research, with many compounds showing promise as leads for drug development. The versatility in their structural modification allows for the optimization of their pharmacokinetic and pharmacodynamic properties, making them valuable candidates for addressing unmet medical needs. Compounds such as this compound could be explored further for their therapeutic potential based on their biological activity profiles (Rashid et al., 2019).

properties

IUPAC Name

3,3-dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2OS/c1-15(2,3)11-14(18)17-7-4-6-16(8-9-17)13-5-10-19-12-13/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYWPEOAZKFNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCCN(CC1)C2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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